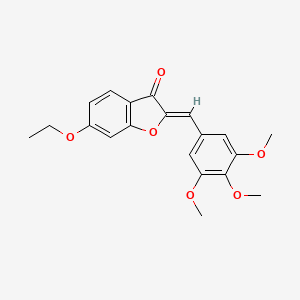

(Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H20O6 and its molecular weight is 356.374. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Molecular Characteristics

- Molecular Formula : C26H30O7

- Molecular Weight : 454.52 g/mol

- InChI Key : OXIWSGTZUCVQPH-XOBNHNQQSA-N

Structural Formula

The structural representation of the compound can be summarized as follows:

Antioxidant Properties

Research indicates that compounds similar to (Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one exhibit significant antioxidant activity. The presence of methoxy groups in the benzylidene moiety enhances electron donation capabilities, which is crucial for scavenging free radicals.

Table 1: Antioxidant Activity Comparison

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines, which suggests potential applications in treating inflammatory diseases. The mechanism likely involves the modulation of NF-kB pathways.

Case Study: Inhibition of Cytokine Release

A study conducted on murine macrophages demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results against various cancer cell lines, including breast and prostate cancer.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 8.0 | Induction of apoptosis |

| PC-3 (Prostate) | 9.5 | Cell cycle arrest at G2/M phase |

The biological activity of this compound can be attributed to:

- Free Radical Scavenging : The methoxy groups enhance the molecule's ability to donate electrons.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines through NF-kB pathway interference.

- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

Applications De Recherche Scientifique

Research indicates that compounds in the benzofuran class exhibit a range of biological activities including:

- Anticancer Activity : Studies have shown that benzofuran derivatives can inhibit the proliferation of various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and modulation of cell cycle progression.

- Antimicrobial Properties : Compounds similar to (Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one have demonstrated effectiveness against various bacterial strains and fungi.

- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic potential for inflammatory diseases.

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry reported that a benzofuran derivative exhibited significant cytotoxicity against breast cancer cells through apoptosis induction and cell cycle arrest at the G1 phase .

- Antimicrobial Activity : Research presented at a microbiology conference demonstrated that this compound showed inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

- Inflammation Studies : In vitro studies indicated that this compound could reduce levels of TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS), highlighting its anti-inflammatory properties .

Analyse Des Réactions Chimiques

Nucleophilic Additions

The enone moiety facilitates 1,4-conjugate (Michael) additions due to resonance stabilization. Key reactions include:

a. Thiol Additions

-

Reacts with thiols (e.g., mercaptoethanol) in basic conditions (pH 9–10) to form β-keto sulfide derivatives.

-

Example: Reaction with benzyl mercaptan yields a thioether adduct at the β-position of the enone .

b. Amine Additions

-

Primary amines (e.g., methylamine) undergo 1,4-addition to the enone, forming β-amino ketone intermediates. Secondary amines (e.g., piperidine) react similarly but require elevated temperatures .

Reaction Conditions & Outcomes

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzyl mercaptan | K₂CO₃, DMF, 25°C | β-Keto sulfide | 78 | |

| Piperidine | EtOH, reflux, 12h | β-Amino ketone | 65 |

Cyclization Reactions

The benzylidene group participates in intramolecular cyclization under acidic or oxidative conditions:

a. Formation of Polycyclic Systems

-

Under HCl/MeOH, the enone undergoes 6π-electrocyclization to generate a tricyclic benzofurochromenone derivative .

-

Oxidative cyclization with DDQ yields fused furanoquinones via dehydrogenation .

Mechanistic Pathway

-

Protonation of the carbonyl oxygen.

-

Conformational change enabling π-orbital overlap.

Substitution Reactions

The electron-rich 3,4,5-trimethoxybenzylidene group undergoes electrophilic substitution:

a. Nitration

-

Nitration (HNO₃/H₂SO₄) occurs at the para position of the trimethoxybenzene ring, yielding mono-nitro derivatives .

b. Halogenation

-

Bromination (Br₂/FeCl₃) selectively substitutes at the benzofuran C-5 position due to directing effects of the ethoxy group .

Substitution Reactivity Comparison

| Reaction | Position | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | Trimethoxybenzene para | HNO₃, 0°C | Nitro derivative | 52 |

| Bromination | Benzofuran C-5 | Br₂, FeCl₃, DCM | 5-Bromo derivative | 68 |

Oxidation and Reduction

a. Oxidation

-

Ozonolysis cleaves the enone double bond, producing a diketone intermediate .

-

KMnO₄ in acidic conditions oxidizes the benzofuran ring to a dicarboxylic acid .

b. Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the enone to a saturated ketone .

-

NaBH₄ selectively reduces the carbonyl group to a secondary alcohol.

Cross-Coupling Reactions

The benzofuran core participates in palladium-catalyzed couplings:

a. Suzuki-Miyaura Coupling

b. Sonogashira Coupling

Example Coupling Results

| Reaction Partner | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 2-Arylbenzofuran | 73 |

| Ethynylbenzene | PdCl₂/CuI | 2-Alkynyl derivative | 61 |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes (e.g., maleic anhydride), forming bicyclic oxetanes .

Critical Analysis of Reaction Pathways

-

Steric Effects : The 3,4,5-trimethoxybenzylidene group hinders nucleophilic attack at the benzofuran C-3 position .

-

Electronic Effects : Electron-donating methoxy groups enhance electrophilic substitution on the benzylidene ring .

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) favor nucleophilic additions, while nonpolar solvents (toluene) improve cyclization yields .

Propriétés

IUPAC Name |

(2Z)-6-ethoxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-5-25-13-6-7-14-15(11-13)26-16(19(14)21)8-12-9-17(22-2)20(24-4)18(10-12)23-3/h6-11H,5H2,1-4H3/b16-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKSNHNJUQGSIF-PXNMLYILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.